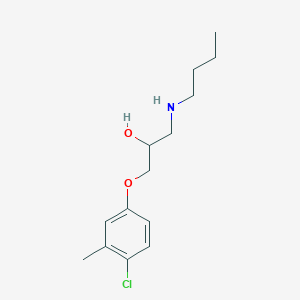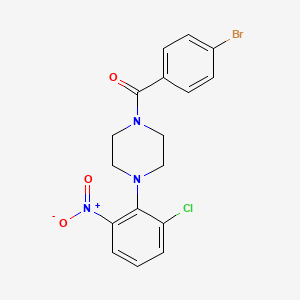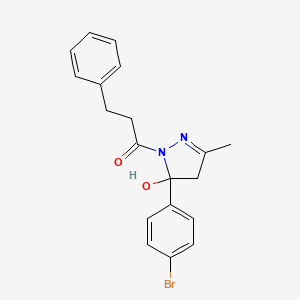![molecular formula C20H24ClNO B5111992 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine](/img/structure/B5111992.png)
1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine, also known as JDTic, is a selective kappa opioid receptor antagonist. It was first synthesized in 2004 by a group of researchers led by Dr. James Traynor at the University of Michigan. JDTic has been widely studied for its potential therapeutic applications in the treatment of various disorders, including depression, anxiety, and substance abuse.
作用機序
1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine acts as a selective kappa opioid receptor antagonist, meaning it blocks the activity of the kappa opioid receptor. The kappa opioid receptor is known to play a role in the regulation of mood, stress, and addiction. By blocking the activity of the kappa opioid receptor, 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine is believed to modulate these processes.
Biochemical and Physiological Effects:
1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction, as well as to have antidepressant and anxiolytic effects in animal models of depression and anxiety. 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress.
実験室実験の利点と制限
1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine has a number of advantages for use in lab experiments. It is a highly selective kappa opioid receptor antagonist, meaning it can be used to specifically target the kappa opioid receptor without affecting other receptors. 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine is also relatively stable and easy to synthesize. However, 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine has some limitations for use in lab experiments. It has a relatively short half-life, meaning it may need to be administered frequently. 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine also has limited solubility in water, which can make it difficult to administer in some experimental settings.
将来の方向性
There are a number of future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine. One area of research is the potential therapeutic applications of 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine in the treatment of various disorders, including depression, anxiety, and substance abuse. Another area of research is the development of new and more effective kappa opioid receptor antagonists. Finally, research is needed to better understand the mechanisms of action of 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine, including its effects on the HPA axis and other physiological processes.
合成法
1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine is synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 4-chlorophenol with benzyl chloride to form 4-chlorobenzyl phenyl ether. The second step involves the reaction of 4-chlorobenzyl phenyl ether with 3,5-dimethylpiperidine to form 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine.
科学的研究の応用
1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine has been extensively studied for its potential therapeutic applications in the treatment of various disorders, including depression, anxiety, and substance abuse. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction. 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
特性
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c1-15-10-16(2)13-22(12-15)14-17-4-3-5-20(11-17)23-19-8-6-18(21)7-9-19/h3-9,11,15-16H,10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXRGGUYLQLXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(4-Chlorophenoxy)phenyl]methyl]-3,5-dimethylpiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5111918.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111922.png)
![2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5111928.png)

![methyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5111944.png)
![2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5111952.png)


![2-(ethylthio)ethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5111995.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5112002.png)

![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-fluoro-5-(trifluoromethyl)benzyl]urea](/img/structure/B5112012.png)
![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone](/img/structure/B5112020.png)